METHYL 2-(ACETYLOXY)-2-PHENYLACETATE
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Overview
Description
Methyl 2-(acetyloxy)-2-phenylacetate is an organic compound with the molecular formula C11H12O4. It is an ester derivative of phenylacetic acid and is characterized by the presence of an acetyloxy group attached to the alpha carbon of the phenylacetic acid moiety. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
Scientific Research Applications
Methyl 2-(acetyloxy)-2-phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed ester hydrolysis.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(acetyloxy)-2-phenylacetate can be synthesized through the esterification of phenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where phenylacetic acid and acetic anhydride are reacted in the presence of a suitable catalyst. The reaction mixture is then subjected to purification steps, such as distillation or recrystallization, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(acetyloxy)-2-phenylacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of aqueous acid or base to yield phenylacetic acid and methanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide can be used as reagents.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: Phenylacetic acid and methanol.
Reduction: 2-phenyl-2-hydroxyacetic acid.
Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of methyl 2-(acetyloxy)-2-phenylacetate involves its hydrolysis to phenylacetic acid and methanol. The phenylacetic acid can then participate in various biochemical pathways, including the synthesis of neurotransmitters and other biologically active molecules. The acetyloxy group serves as a protecting group for the phenylacetic acid moiety, allowing for selective reactions to occur.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-2-phenylacetate: Similar structure but with a hydroxy group instead of an acetyloxy group.
Ethyl 2-(acetyloxy)-2-phenylacetate: Similar structure but with an ethyl ester instead of a methyl ester.
Phenylacetic acid: The parent compound without the ester or acetyloxy group.
Uniqueness
Methyl 2-(acetyloxy)-2-phenylacetate is unique due to the presence of both an ester and an acetyloxy group, which confer distinct chemical reactivity and potential applications in organic synthesis and industrial processes. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.
Properties
IUPAC Name |
methyl 2-acetyloxy-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(12)15-10(11(13)14-2)9-6-4-3-5-7-9/h3-7,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGOUECCROBXPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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